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molecular formula C8H7BrN2O B1610904 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 64942-87-6

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No. B1610904
M. Wt: 227.06 g/mol
InChI Key: RMXWWJQHIWXRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080561B2

Procedure details

3-(6-Bromo-pyridin-2-ylamino)propionic acid (5.0 g) was combined with Eaton's reagent (100 mL) in a ratio of 5 g 3-(6-bromo-pyridin-2-ylamino)propionic acid per 100 mL Eaton's reagent. The resulting mixture was heated at 75° C. for 2.5 hours. Ice cold water (50 mL) was added to the reaction mixture, followed by aqueous NaOH (50% w/w) to pH 12. The mixture was then extracted twice with ethyl acetate (200 mL) and the combined organic phases were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The mixture was purified by silica gel chromatography using a gradient of 0-80% ethyl acetate/hexane as the eluting solvent to give the title compound as a yellow solid (34% yield). M.p. 196-197° C., LCMS: m/z=227.26 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 2.57 (t, J=7.2 Hz, 2H), 3.34-3.49 (m, 2H), 6.80 (d, J=8.0 Hz, 1H), 7.74 (d, J=8.0 Hz, 1H), 7.96 (bs, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ice
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:4][CH:3]=1.CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>>[Br:1][C:2]1[N:7]=[C:6]2[C:5]([C:11](=[O:13])[CH2:10][CH2:9][NH:8]2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)NCCC(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)NCCC(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Ice
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(CCNC2=N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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